molecular formula C16H26N2O8 B1682595 t-Boc-N-amido-PEG2-NHS ester CAS No. 2183440-73-3

t-Boc-N-amido-PEG2-NHS ester

Cat. No. B1682595
M. Wt: 374.39 g/mol
InChI Key: FNZXIPYAXFROBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-amido-PEG2-NHS ester is a PEG linker containing NHS ester and Boc-protected amine moieties . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of t-Boc-N-amido-PEG2-NHS ester involves the use of a Boc-protected amine and an NHS ester . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can react with primary amine groups to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG2-NHS ester is C16H26N2O8 . Its molecular weight is 374.39 g/mol . The InChI code is InChI=1S/C16H26N2O8/c1-16(2,3)25-15(22)17-7-9-24-11-10-23-8-6-14(21)26-18-12(19)4-5-13(18)20/h4-11H2,1-3H3,(H,17,22) .


Chemical Reactions Analysis

The t-Boc-N-amido-PEG2-NHS ester is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

The t-Boc-N-amido-PEG2-NHS ester is a white solid . It is soluble in DCM and DMSO . The compound should be stored at 2-8°C .

Scientific Research Applications

Protein and Peptide Immobilization

t-Boc-N-amido-PEG2-NHS ester is extensively used in the field of bioconjugation, particularly for the immobilization of proteins and peptides on various surfaces. The NHS ester functionality of t-Boc-N-amido-PEG2-NHS ester reacts efficiently with primary amine groups in biomolecules, forming stable amide linkages. This chemistry is crucial for developing biosensors and biochips, where the precise orientation and stable attachment of biomolecules are necessary for optimal function. For instance, the efficiency of covalent protein immobilization using NHS ester chemistry has been evaluated, highlighting the competition between the desired aminolysis reaction and undesired hydrolysis, which can affect the coupling efficiency (Lim et al., 2014).

DNA Array Fabrication

In the development of DNA arrays, t-Boc-N-amido-PEG2-NHS ester and similar activated ester compounds facilitate the covalent attachment of amine-modified oligonucleotides to surfaces, such as gold. This application leverages the ability of NHS esters to form stable amide bonds with primary amines, ensuring the robust immobilization of DNA molecules for hybridization studies. The improved stability and reduced non-specific binding of DNA arrays prepared using such chemistry enable higher density spotting and enhanced signal detection (Lockett et al., 2008).

Hydrogel Formation for Biomedical Applications

t-Boc-N-amido-PEG2-NHS ester contributes to the development of hydrogels for biomedical applications, such as tissue adhesives and drug delivery systems. The NHS ester group reacts with amine groups in biomolecules or synthetic polymers, forming cross-linked networks that can encapsulate drugs or cells. These hydrogels can be engineered to possess specific mechanical and degradation properties suitable for various medical applications, including wound healing and regenerative medicine (Strehin et al., 2010).

Catalysis and Synthesis of Complex Amides

In organic synthesis, t-Boc-N-amido-PEG2-NHS ester is used as a reagent for the formation of complex amides. The activated ester group facilitates the formation of amide bonds under mild conditions, enabling the synthesis of a wide range of functionalized amide derivatives, including those relevant to pharmaceuticals. This application is particularly important in the synthesis of drug molecules and other bioactive compounds, where the formation of amide bonds is a common synthetic step (Sabatini et al., 2017).

Safety And Hazards

The t-Boc-N-amido-PEG2-NHS ester is for research use only, not for human or veterinary use . It should be handled with care and stored properly to ensure its stability and integrity .

Future Directions

The t-Boc-N-amido-PEG2-NHS ester is a widely used molecule in drug research and development . It is expected to continue to play a significant role in the field of drug delivery, particularly in the development of antibody-drug conjugates .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O8/c1-16(2,3)25-15(22)17-7-9-24-11-10-23-8-6-14(21)26-18-12(19)4-5-13(18)20/h4-11H2,1-3H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZXIPYAXFROBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

778648-12-7
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=778648-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101103446
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG2-NHS ester

CAS RN

778648-12-7
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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